An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
An In-depth Technical Guide to 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS Number: 51727-05-0
This technical guide provides a comprehensive overview of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.
Chemical and Physical Properties
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridinone derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It exists in tautomeric equilibrium with its 2-hydroxy-nicotinic acid form. The compound is typically a solid at room temperature.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51727-05-0 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)9-5(4)2/h3H,1-2H3,(H,9,10)(H,11,12) | |
| SMILES | CC1=C(C)NC(=O)C(=C1)C(=O)O |
Synthesis
A reliable method for the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (in its tautomeric form, 5,6-dimethyl-2-hydroxynicotinic acid) involves the hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Experimental Protocol: Hydrolysis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Objective: To synthesize 5,6-dimethyl-2-hydroxynicotinic acid.
Materials:
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5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Dilute sulfuric acid (50% w/w)
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Water
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Acetic acid
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Oil bath
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Standard laboratory glassware and filtration apparatus
Procedure:
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A mixture of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 50% (w/w) dilute sulfuric acid is heated in an oil bath at 150 °C for 2 hours.
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After 2 hours, the reaction is stopped, and the reaction solution is allowed to cool to room temperature.
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The cooled solution is poured into water and stirred, which results in the formation of a yellow precipitate.
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The solid product is collected by filtration, washed with water, and dried to yield the crude product.
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The crude product is then recrystallized from acetic acid to obtain pure 5,6-dimethyl-2-hydroxynicotinic acid as an off-white solid.
A reported yield for this synthesis is 93%.
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups, a vinyl proton, an N-H proton (broad), and a carboxylic acid proton (very broad). |
| ¹³C NMR | Resonances for the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch for the pyridinone ring, and a C=O stretch for the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ). |
Biological Activity and Potential Applications
While specific biological targets and signaling pathway involvement for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid have not been extensively reported, the broader class of dihydropyridine carboxylic acid derivatives has shown a range of biological activities. These include potential applications as cytotoxic agents against cancer cell lines and as enzyme inhibitors.[1] For instance, certain derivatives have been investigated as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[2]
The structural motif of a dihydropyridine ring is a well-established pharmacophore found in various approved drugs, suggesting that this class of compounds holds significant potential for further investigation in drug discovery.
Experimental Workflows and Logical Relationships
The synthesis and characterization of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid follow a logical workflow.
Caption: Synthetic workflow for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Given the lack of specific signaling pathway data, a generalized diagram illustrating the potential role of such a compound as an enzyme inhibitor is presented below.
References
- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
